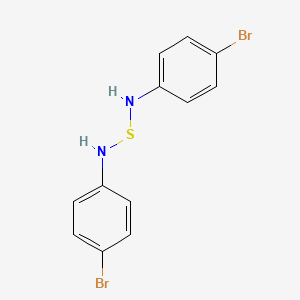
N,N'-Sulfanediylbis(4-bromoaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-thiodi(p-bromoaniline) is an organic compound that features a sulfur atom bridging two p-bromoaniline units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-thiodi(p-bromoaniline) typically involves the reaction of p-bromoaniline with sulfur-containing reagents. One common method is the reaction of p-bromoaniline with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of N,N’-thiodi(p-bromoaniline) may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization and chromatography are often employed to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-thiodi(p-bromoaniline) can undergo various chemical reactions, including:
Oxidation: The sulfur bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridge, yielding p-bromoaniline.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
p-Bromoaniline.Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N’-thiodi(p-bromoaniline) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-thiodi(p-bromoaniline) involves its interaction with molecular targets through its sulfur bridge and bromine atoms. The sulfur bridge can participate in redox reactions, while the bromine atoms can engage in halogen bonding and substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
p-Bromoaniline: A simpler analog without the sulfur bridge.
N,N’-thiodianiline: Similar structure but without the bromine atoms.
4-Bromo-4’-thiobisbenzenamine: Another sulfur-bridged compound with different substitution patterns.
Uniqueness
N,N’-thiodi(p-bromoaniline) is unique due to the presence of both the sulfur bridge and bromine atoms, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
13616-64-3 |
|---|---|
Fórmula molecular |
C12H10Br2N2S |
Peso molecular |
374.10 g/mol |
Nombre IUPAC |
4-bromo-N-(4-bromoanilino)sulfanylaniline |
InChI |
InChI=1S/C12H10Br2N2S/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8,15-16H |
Clave InChI |
YXACKRUDNFEMEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NSNC2=CC=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



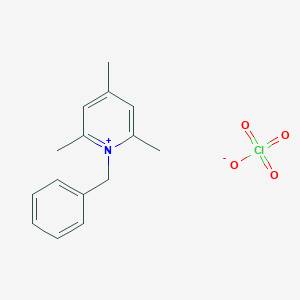

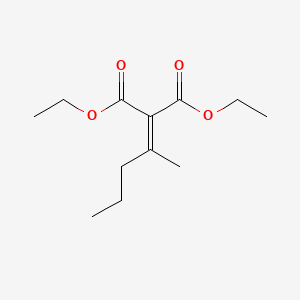


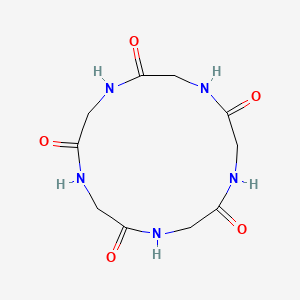

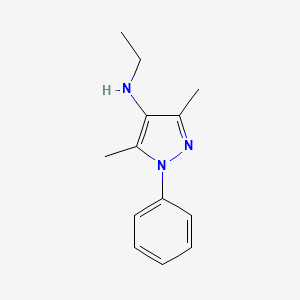
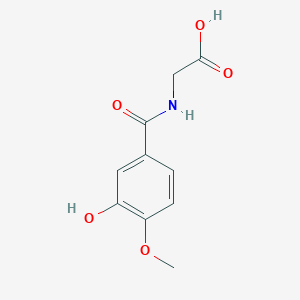


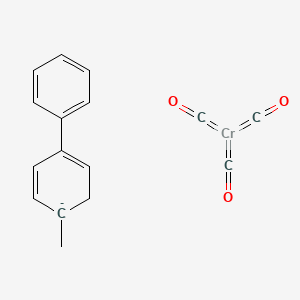
![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)
